5-chloro-N-(oxan-3-yl)pyrimidin-2-amine
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Overview
Description
5-chloro-N-(oxan-3-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an oxan-3-yl group at the nitrogen atom of the 2-position
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been reported to exhibit antitrypanosomal and antiplasmodial activities
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular function
Biochemical Pathways
Similar compounds, such as 2-aminopyrimidine derivatives, have been reported to exhibit various therapeutic activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Similar compounds have shown excellent biological activity, suggesting that 5-chloro-n-(oxan-3-yl)pyrimidin-2-amine may have significant effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(oxan-3-yl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with oxan-3-yl derivatives under specific conditions. One common method includes:
Starting Materials: 5-chloropyrimidine-2-amine and oxan-3-yl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.
Procedure: The oxan-3-yl chloride is added dropwise to a solution of 5-chloropyrimidine-2-amine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(oxan-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxan-3-yl group can be oxidized to form corresponding oxan-3-one derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxan-3-one derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
5-chloro-N-(oxan-3-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and antiviral agents.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Materials Science: Explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Agricultural Chemistry: Investigated for its potential as a fungicide or herbicide due to its ability to interact with specific biological targets in plants.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(oxan-4-yl)pyrimidin-2-amine: Similar structure but with the oxan group at the 4-position.
5-chloro-N-(oxan-2-yl)pyrimidin-2-amine: Similar structure but with the oxan group at the 2-position.
5-chloro-N-(oxan-5-yl)pyrimidin-2-amine: Similar structure but with the oxan group at the 5-position.
Uniqueness
5-chloro-N-(oxan-3-yl)pyrimidin-2-amine is unique due to the specific positioning of the oxan-3-yl group, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
5-chloro-N-(oxan-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-7-4-11-9(12-5-7)13-8-2-1-3-14-6-8/h4-5,8H,1-3,6H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHJDPSQDHZLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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